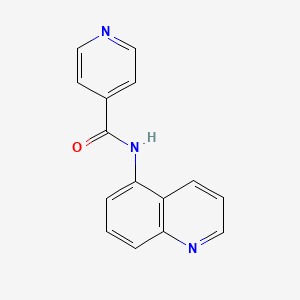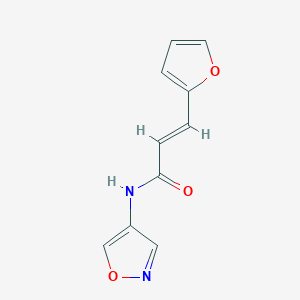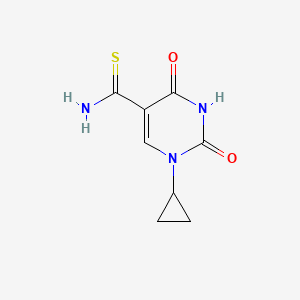
(6-(Trifluoromethyl)pyridin-2-yl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(trifluoromethyl)pyridin-2-yl)magnesium bromide, 0.25 M in tetrahydrofuran, is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules. The presence of the trifluoromethyl group enhances the reactivity and stability of the compound, making it particularly useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(trifluoromethyl)pyridin-2-yl)magnesium bromide typically involves the reaction of 6-(trifluoromethyl)pyridine with magnesium in the presence of a bromine source. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. Tetrahydrofuran is commonly used as the solvent due to its ability to stabilize the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(6-(trifluoromethyl)pyridin-2-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are used in substitution and coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its stabilizing properties.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Pyridines: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with organic halides.
科学研究应用
(6-(trifluoromethyl)pyridin-2-yl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of (6-(trifluoromethyl)pyridin-2-yl)magnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The trifluoromethyl group enhances the reactivity of the compound by stabilizing the negative charge on the magnesium atom, facilitating the nucleophilic attack.
相似化合物的比较
Similar Compounds
- (6-(trifluoromethyl)pyridin-2-yl)lithium
- (6-(trifluoromethyl)pyridin-2-yl)sodium
- (6-(trifluoromethyl)pyridin-2-yl)potassium
Uniqueness
(6-(trifluoromethyl)pyridin-2-yl)magnesium bromide is unique due to its high reactivity and stability, which are enhanced by the trifluoromethyl group. Compared to its lithium, sodium, and potassium counterparts, the magnesium-based compound offers better control over reaction conditions and higher yields in many synthetic applications.
属性
分子式 |
C6H3BrF3MgN |
|---|---|
分子量 |
250.30 g/mol |
IUPAC 名称 |
magnesium;6-(trifluoromethyl)-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C6H3F3N.BrH.Mg/c7-6(8,9)5-3-1-2-4-10-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI 键 |
WTZKLCQDGQAGMJ-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=NC(=C1)C(F)(F)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


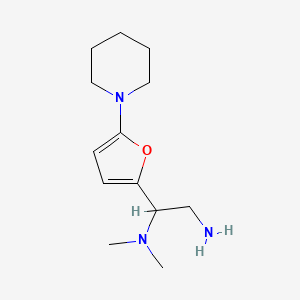
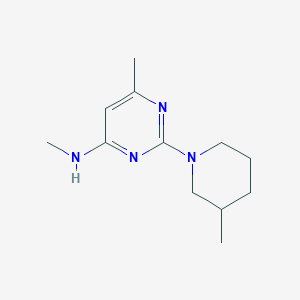
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)
![4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14869380.png)
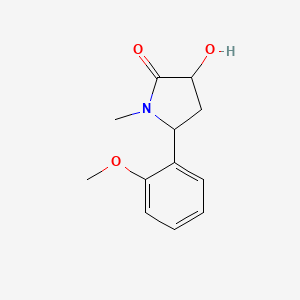
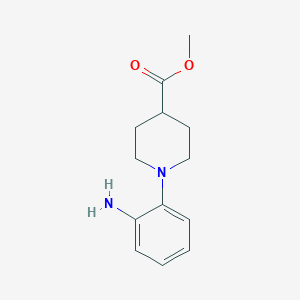
![hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14869407.png)
![(E)-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile](/img/structure/B14869408.png)
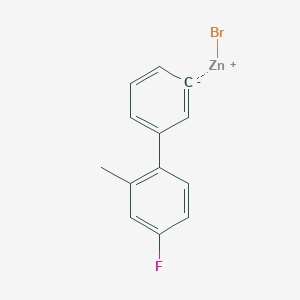
![6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14869413.png)
